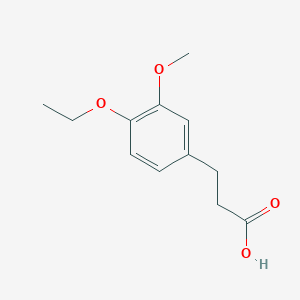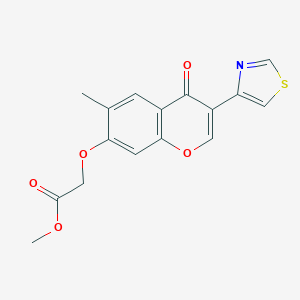
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester is a chemical compound with a molecular formula of C21H16N2O5S. It is commonly known as Daphnetin methyl ether and is often used in scientific research due to its various biological activities.
作用機序
The mechanism of action of Daphnetin methyl ether is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
生化学的および生理学的効果
Daphnetin methyl ether has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, Daphnetin methyl ether has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using Daphnetin methyl ether in lab experiments is its wide range of biological activities. It can be used in various assays to study inflammation, oxidative stress, and cancer. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of Daphnetin methyl ether. One direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of more specific and effective drugs based on Daphnetin methyl ether. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its potential use in combination with other drugs for the treatment of cancer should be explored.
合成法
The synthesis of Daphnetin methyl ether can be achieved through the reaction of Daphnetin and methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is often carried out under reflux conditions. The resulting product is then purified through column chromatography to obtain pure Daphnetin methyl ether.
科学的研究の応用
Daphnetin methyl ether has been widely used in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, Daphnetin methyl ether has been found to have antibacterial and antifungal activities.
特性
CAS番号 |
80782-87-2 |
|---|---|
製品名 |
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, methyl ester |
分子式 |
C16H13NO5S |
分子量 |
331.3 g/mol |
IUPAC名 |
methyl 2-[6-methyl-4-oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C16H13NO5S/c1-9-3-10-14(4-13(9)22-6-15(18)20-2)21-5-11(16(10)19)12-7-23-8-17-12/h3-5,7-8H,6H2,1-2H3 |
InChIキー |
KBTPBSJQZAFHSF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC=N3 |
正規SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC=N3 |
その他のCAS番号 |
80782-87-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
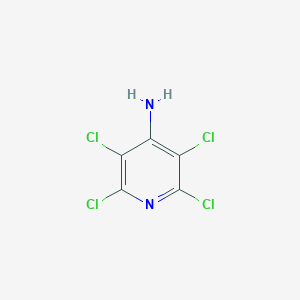

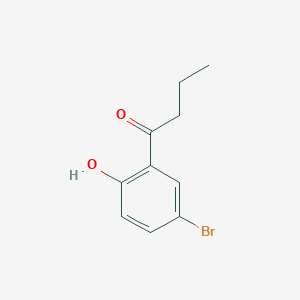
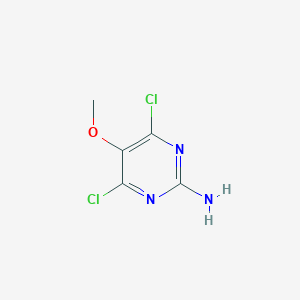
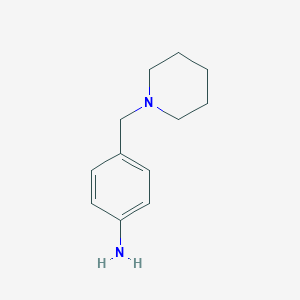
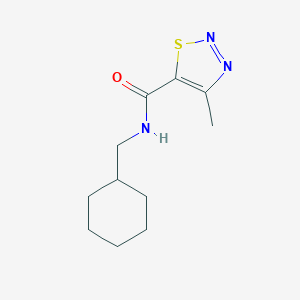
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
